![molecular formula C13H11ClN2O B2923001 2-amino-N-(2-chlorophenyl)benzamide CAS No. 838-77-7](/img/structure/B2923001.png)
2-amino-N-(2-chlorophenyl)benzamide
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Overview
Description
“2-amino-N-(2-chlorophenyl)benzamide” is a chemical compound with the linear formula C13H11ClN2O . It has a molecular weight of 246.698 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide group attached to a 2-chlorophenyl group via an amide linkage . The compound has a chlorine atom, which can participate in various chemical reactions.
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 246.698 .
Scientific Research Applications
Green Synthesis of Derivatives
Research by Sabbaghan and Hossaini (2012) explored a green synthesis approach for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, which can be related to the synthesis of 2-amino-N-(2-chlorophenyl)benzamide. This method involves a three-component reaction and offers high yields with simple workup and separation processes (Sabbaghan & Hossaini, 2012).
Structural Analysis
Palmer, Richards, and Lisgarten (1995) analyzed a structurally similar compound, 2-Benzamido-3-(p-chlorophenyl)propenoic Acid, focusing on its planar structure and intermolecular hydrogen bonds. Such structural studies are relevant to understanding the properties and potential applications of this compound (Palmer et al., 1995).
Plant Growth Regulation
Hatim and Joshi (2004) synthesized derivatives of N-(2-benzoyl-4-chlorophenyl)benzamides, closely related to this compound. These derivatives demonstrated significant plant growth-promoting activity, suggesting potential applications in agriculture (Hatim & Joshi, 2004).
Antispasmodic and Antihypoxic Properties
Bakibaev et al. (1994) researched the antispasmodic and antihypoxic properties of benzamides, a category that includes this compound. Their study provides insights into the physiological activities of such compounds (Bakibaev et al., 1994).
Synthesis and Activity in Neuroleptics
A study by Iwanami et al. (1981) on the synthesis of benzamides for neuroleptic activity highlights the broader therapeutic potential of compounds like this compound in treating neurological disorders (Iwanami et al., 1981).
Spectroscopic Properties
Rao, Mohan, and Veeraiah (2015) examined the vibrational and electronic spectra of N-aryl ring substituted benzamides. Understanding these spectroscopic properties is crucial for the development of new materials and sensors (Rao et al., 2015).
Anticonvulsant Applications
Robertson et al. (1987) explored the anticonvulsant activity of 4-amino-N-(2,6-dimethylphenyl)benzamide, suggesting potential anticonvulsant applications for related compounds like this compound (Robertson et al., 1987).
Conformational Analysis
Gowda et al. (2008) conducted a conformational analysis of N-(2,4-Dichlorophenyl)benzamide, which is relevant to understanding the structural properties of this compound (Gowda et al., 2008).
Mechanism of Action
Target of Action
2-Amino-N-(2-chlorophenyl)benzamide is a unique chemical compound with a specific set of targets. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .
Mode of Action
It is known that benzanilides, the class of compounds to which it belongs, can interact with multiple receptors . This interaction can lead to a variety of changes within the cell, potentially influencing numerous biological processes.
Biochemical Pathways
It is known that indole derivatives, which share structural similarities with this compound, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that compounds of the benzanilide class can have a wide range of biological effects, depending on their specific targets and the nature of their interactions .
properties
IUPAC Name |
2-amino-N-(2-chlorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-10-6-2-4-8-12(10)16-13(17)9-5-1-3-7-11(9)15/h1-8H,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSUBNNPXUDKAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
838-77-7 |
Source
|
Record name | 2-AMINO-N-(2-CHLOROPHENYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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